molecular formula C10H10N2O2 B046469 6-Methoxy-1-methylbenzimidazole-2-carbaldehyde CAS No. 123511-59-1

6-Methoxy-1-methylbenzimidazole-2-carbaldehyde

Cat. No. B046469
M. Wt: 190.2 g/mol
InChI Key: RAFCHWOGOSKUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-methylbenzimidazole-2-carbaldehyde is a chemical compound that has been extensively studied for its wide range of applications in scientific research. This compound is also known as MMBIC and is a key intermediate in the synthesis of several important bioactive molecules. The purpose of

Mechanism Of Action

The mechanism of action of MMBIC is not well understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and nucleic acids, leading to changes in their function. The ability of MMBIC to form coordination complexes with metal ions has been studied extensively, and its selectivity for certain metal ions has been shown to be dependent on the structure of the ligand.

Biochemical And Physiological Effects

MMBIC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. MMBIC has also been shown to have antiviral activity against several viruses, including HIV-1 and herpes simplex virus. In addition, MMBIC has been shown to have antioxidant activity, which may be beneficial in the treatment of several diseases, including neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of MMBIC is its high degree of purity, which makes it a reliable starting material for the synthesis of other bioactive molecules. In addition, its ability to form coordination complexes with metal ions makes it a valuable tool for studying metal ion homeostasis in cells. However, one of the limitations of MMBIC is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MMBIC. One area of research is the development of new synthetic methods for MMBIC and its derivatives, which may lead to the discovery of new bioactive molecules. Another area of research is the study of the mechanism of action of MMBIC and its derivatives, which may lead to the development of new therapeutic agents. Finally, the study of the physiological effects of MMBIC and its derivatives may lead to the discovery of new treatments for a wide range of diseases.

Synthesis Methods

MMBIC can be synthesized through a multistep process involving the reaction of 2-methylbenzimidazole with paraformaldehyde, followed by methylation and oxidation. This process yields MMBIC as a yellow solid with a high degree of purity. The synthesis of MMBIC has been optimized for high yield and purity, making it a reliable starting material for the synthesis of other bioactive molecules.

Scientific Research Applications

MMBIC has been extensively studied for its wide range of applications in scientific research. It has been used as a key intermediate in the synthesis of several important bioactive molecules, including antiviral and anticancer agents. MMBIC has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. This compound has been shown to have high selectivity and sensitivity for these metal ions, making it a valuable tool for studying metal ion homeostasis in cells.

properties

CAS RN

123511-59-1

Product Name

6-Methoxy-1-methylbenzimidazole-2-carbaldehyde

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

6-methoxy-1-methylbenzimidazole-2-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-12-9-5-7(14-2)3-4-8(9)11-10(12)6-13/h3-6H,1-2H3

InChI Key

RAFCHWOGOSKUJK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)OC)N=C1C=O

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.